2-Butenedioic acid
Overview
Description
2-Butenedioic acid, also known as butenedioic acid, is an organic compound with the molecular formula C₄H₄O₄. It is a dicarboxylic acid, meaning it contains two carboxyl groups (-COOH). This compound exists in two geometric isomers: maleic acid (cis-butenedioic acid) and fumaric acid (trans-butenedioic acid). These isomers have distinct physical and chemical properties, making them useful in various industrial and scientific applications .
Mechanism of Action
Target of Action
2-Butenedioic acid, also known as Maleic acid, interacts with several targets. It has been found to interact with Aspartate aminotransferase in both Escherichia coli and Thermus thermophilus . It also interacts with Trypanothione reductase in Trypanosoma cruzi and Aromatic-amino-acid aminotransferase in Paracoccus denitrificans .
Mode of Action
Biochemical Pathways
This compound is involved in several biochemical pathways. It is part of the Adenylosuccinate Lyase Deficiency, Phenylketonuria, Xanthine Dehydrogenase Deficiency (Xanthinuria), Arginine: Glycine Amidinotransferase Deficiency (AGAT Deficiency), Creatine Deficiency, Guanidinoacetate Methyltransferase Deficiency, Hyperornithinemia with Gyrate Atrophy (HOGA), Xanthinuria Type I, Mitochondrial DNA Depletion Syndrome, Myoadenylate Deaminase Deficiency, The Oncogenic Action of Fumarate, The Oncogenic Action of L-2-Hydroxyglutarate in Hydroxygluaricaciduria, Carbamoyl Phosphate Synthetase Deficiency, Argininosuccinic Aciduria, Tyrosine Metabolism, Arginine and Proline Metabolism, Purine Metabolism, Citric Acid Cycle, and Guanidinoacetate Methyltransferase Deficiency (GAMT Deficiency) pathways .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the pH of the environment can affect the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
These are organic compounds containing exactly two carboxylic acid groups . Dicarboxylic acids have been widely used to modify the physicochemical properties of poorly water-soluble drugs due to their different physicochemical and structural properties .
Molecular Mechanism
It is known that dicarboxylic acids can form hetero or homo synthons with the pyridine moiety or heteroatoms such as the nitrogen of the heterocyclic ring of drugs .
Temporal Effects in Laboratory Settings
It is known that dicarboxylic acids can alter the physicochemical properties of various biomolecules, which may have temporal effects .
Dosage Effects in Animal Models
It is known that dicarboxylic acids can alter the physicochemical properties of various biomolecules, which may have dosage-dependent effects .
Metabolic Pathways
It is known that dicarboxylic acids can interact with various enzymes and cofactors .
Transport and Distribution
It is known that dicarboxylic acids can alter the physicochemical properties of various biomolecules, which may affect their transport and distribution .
Subcellular Localization
It is known that dicarboxylic acids can alter the physicochemical properties of various biomolecules, which may affect their subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butenedioic acid can be synthesized through several methods. One common method involves the catalytic oxidation of benzene or butane to produce maleic anhydride, which is then hydrolyzed to form maleic acid. Fumaric acid can be obtained by isomerizing maleic acid under heat or in the presence of a catalyst .
Industrial Production Methods
In industrial settings, maleic anhydride is typically produced by the oxidation of n-butane or benzene in the presence of a vanadium-phosphorus oxide catalyst. The maleic anhydride is then hydrolyzed to produce maleic acid. Fumaric acid can be produced by the isomerization of maleic acid using heat or a catalyst .
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid undergoes various chemical reactions, including:
Oxidation: Maleic acid can be oxidized to form maleic anhydride.
Reduction: Reduction of maleic acid can yield succinic acid.
Substitution: Maleic acid can undergo substitution reactions to form derivatives like maleic anhydride.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxygen or air in the presence of a catalyst.
Reduction: Common reducing agents include hydrogen gas in the presence of a metal catalyst.
Substitution: Various reagents can be used depending on the desired derivative.
Major Products
Maleic Anhydride: Formed by the oxidation of maleic acid.
Succinic Acid: Formed by the reduction of maleic acid.
Scientific Research Applications
2-Butenedioic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chemicals and polymers.
Biology: Studied for its role in metabolic pathways and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Used in the production of resins, coatings, and adhesives.
Comparison with Similar Compounds
2-Butenedioic acid can be compared with other dicarboxylic acids such as:
Succinic Acid: Similar in structure but lacks the double bond present in this compound.
Crotonic Acid: Contains a double bond but only one carboxyl group.
Maleic Anhydride: An anhydride form of maleic acid, used in various industrial applications
The unique geometric isomerism of this compound (maleic and fumaric acid) sets it apart from other dicarboxylic acids, providing distinct physical and chemical properties that are exploited in various applications .
Properties
IUPAC Name |
(E)-but-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYOOQTPOCHFL-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4, Array | |
Record name | FUMARIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3517 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | FUMARIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | FUMARIC ACID | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
9003-16-1 | |
Record name | Poly(fumaric acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9003-16-1 | |
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DSSTOX Substance ID |
DTXSID3021518 | |
Record name | Fumaric acid | |
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Molecular Weight |
116.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fumaric acid appears as a colorless crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Combustible, though may be difficult to ignite. Used to make paints and plastics, in food processing and preservation, and for other uses., Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, White crystalline powder or granules, Colorless or white odorless solid; [HSDB] White crystalline solid; [MSDSonline], Solid, ODOURLESS COLOURLESS CRYSTALLINE POWDER., white odourless granules or leafy crystals; virtually odourless with tart acid taste | |
Record name | FUMARIC ACID | |
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Record name | 2-Butenedioic acid (2E)- | |
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Record name | FUMARIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Fumaric acid | |
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Record name | Fumaric acid | |
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Record name | Fumaric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
329 °F at 1.7 mmHg ; sublimes (NTP, 1992), Sublimes at 200 °C | |
Record name | FUMARIC ACID | |
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Record name | Fumaric acid | |
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Flash Point |
273 °C (open cup), 230 °C (closed cup), 273 °C | |
Record name | Fumaric acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in ethanol, concentrated sulfuric acid; slightly soluble in ethyl ether, acetone, Soluble in alcohol 5.76 g/100 g at 30 °C. Insoluble in chloroform and benzene, in 100 g 95% alcohol at 30 °C: 5.76g; in 100 g acetone at 30 °C: 1.72 g; in 100 g ether at 25 °C: 0.72 g, Almost insoluble in olive oil, ... carbon tetrachloride, xylene, ... molten camphor, liquid ammonia., In water, 7X10-3 mg/L at 25 °C, 7.0 mg/mL, Solubility in water, g/100ml at 25 °C: 0.63 (poor), insoluble to slightly soluble in water; soluble in alcohol; slightly soluble in oils. | |
Record name | FUMARIC ACID | |
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Record name | Fumaric acid | |
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Record name | Fumaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000134 | |
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Record name | Fumaric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/164/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.635 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.635 g/cu cm at 20 °C, IT HAS AN EXTREMELY LOW RATE OF MOISTURE ABSORPTION; BULK DENSITY: 32.6 LB/CU FT; STANDARD FREE ENERGY OF ANION FORMATION: -144.41 @ 25 °C; BUFFERING INDEX 3.46, Density (at 20 °C): 1.64 g/cm³ | |
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Vapor Pressure |
0.000154 [mmHg], 1.54X10-4 mm Hg at 25 °C | |
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Impurities |
< 20 ppm of heavy metals; <3 ppm iron; <0.1% maleic acid; <0.1% ash | |
Record name | Fumaric acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |
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Color/Form |
Needles, monoclinic prisms or leaflets from water, Colorless crystals, WHITE CRYSTALLINE POWDER | |
CAS No. |
110-17-8, 6915-18-0 | |
Record name | FUMARIC ACID | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fumaric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.404 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Fumaric acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88XHZ13131 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Fumaric acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Fumaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000134 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | FUMARIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
572 to 576 °F (NTP, 1992), 286-302 °C (closed capillary, rapid heating), 287 °C decomposes, 549 °C | |
Record name | FUMARIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3517 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Fumaric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01677 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FUMARIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Fumaric acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Fumaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000134 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Butenedioic acid, also known as fumaric acid (trans-isomer) and maleic acid (cis-isomer), has the molecular formula C4H4O4 and a molecular weight of 116.07 g/mol.
ANone: Yes, researchers frequently utilize techniques like Infrared (IR) spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy to characterize butenedioic acid and its derivatives. For example, IR spectroscopy reveals characteristic peaks for carboxylic acid groups, while NMR helps determine the isomeric form (cis or trans) and analyze the chemical environment of individual atoms within the molecule. [, , , ]
ANone: Yes, the cis (maleic acid) and trans (fumaric acid) isomers exhibit different physical and chemical properties. Studies show that the cis isomer tends to form more porous structures in membranes compared to the trans isomer. This difference significantly affects their applications, particularly in material science and membrane technology. [, , ]
ANone: Research indicates that the isomeric form of butenedioic acid used as a dopant significantly impacts the synthesis and properties of nanoscaled polyaniline. For instance, using maleic acid (cis-isomer) as a dopant resulted in the formation of nanofibers, while fumaric acid (trans-isomer) yielded plane-like structures. This difference in morphology influenced the conductivity and crystallinity of the resulting polyaniline nanomaterials. []
ANone: Research suggests that butenedioic acid, specifically fumaric acid, plays a role in the energy metabolism of certain bacteria. For example, studies on Lactobacillus plantarum revealed that under glucose stress, the bacteria upregulated the production of metabolites associated with amino acid metabolism, indicating a shift in energy production pathways. This suggests that fumaric acid might be involved in the stress response mechanisms of this bacterium. []
ANone: Studies on Sinorhizobium meliloti revealed that the dicarboxylate transport (Dct) system, specifically the DctA protein, can transport orotate, a monocarboxylic acid. Interestingly, while maleate (cis-butenedioic acid) did not inhibit orotate transport, it effectively induced the expression of DctA. This suggests a complex interaction between butenedioic acid and the Dct system, highlighting its potential role in bacterial nutrient uptake and metabolism. []
ANone: Yes, butenedioic acid derivatives, particularly its esters, are versatile building blocks in organic synthesis. For instance, researchers have successfully used trifluoromethylated 2-butenedioic acid diesters in enantioselective [3+2] cyclization reactions to synthesize spirooxindoles. These spirooxindoles, possessing a trifluoromethyl quaternary carbon stereocenter, are important structural motifs found in various bioactive molecules. []
ANone: Butenedioic acid, especially its trans-isomer (fumaric acid), is a key intermediate in various industrial processes. One notable application is its use in the production of unsaturated polyester resins (UPRs). These resins are widely used in the construction, marine, and automotive industries due to their excellent mechanical properties, corrosion resistance, and low cost. []
ANone: While butenedioic acid is generally considered less toxic than other industrial chemicals, it is crucial to consider its potential environmental impact. Research is ongoing to develop sustainable practices for its production and use, including efficient waste management and recycling strategies. []
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